molecular formula C7H3F4NO2 B6161128 5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1804409-47-9

5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No. B6161128
CAS RN: 1804409-47-9
M. Wt: 209.1
InChI Key:
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Description

5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid, also known as 4-(Trifluoromethyl)nicotinic acid, is a chemical compound with the empirical formula C7H4F3NO2 . It has a molecular weight of 191.11 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . One method involves the trifluoromethylation of 4-iodobenzene . Another method involves the synthesis of β-secretase (BACE) inhibitors .


Molecular Structure Analysis

The molecular structure of 5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid includes a pyridine ring with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position . The presence of fluorine atoms contributes to the unique physicochemical properties of the compound .


Chemical Reactions Analysis

Trifluoromethylpyridines, including 5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid, are used as intermediates in the synthesis of various agrochemical and pharmaceutical products . For example, they are used in the synthesis of β-secretase (BACE) inhibitors .


Physical And Chemical Properties Analysis

5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid has a melting point of 146-148 °C (lit.) . Its unique physicochemical properties are attributed to the presence of the fluorine atom and the pyridine moiety .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Safety and Hazards

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and wearing personal protective equipment .

Future Directions

Trifluoromethylpyridines, including 5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid, have found applications in the agrochemical, pharmaceutical, and functional materials fields . With the development of fluorinated organic chemicals becoming an increasingly important research topic, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid involves the introduction of a fluorine atom and a trifluoromethyl group onto a pyridine ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "3-cyanopyridine", "fluorine gas", "trifluoromethyl iodide", "palladium catalyst", "carbon monoxide", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with fluorine gas and trifluoromethyl iodide in the presence of a palladium catalyst to yield 5-fluoro-4-(trifluoromethyl)pyridine.", "Step 2: The resulting compound is then carboxylated using carbon monoxide in the presence of a palladium catalyst and hydrochloric acid to yield 5-fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid.", "Step 3: The product is purified by neutralizing the hydrochloric acid with sodium hydroxide, followed by recrystallization from a mixture of ethanol and water." ] }

CAS RN

1804409-47-9

Molecular Formula

C7H3F4NO2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

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